molecular formula C12H20N2O2 B13476192 Tert-butyl 3-(cyanomethyl)-3-methylpyrrolidine-1-carboxylate

Tert-butyl 3-(cyanomethyl)-3-methylpyrrolidine-1-carboxylate

Cat. No.: B13476192
M. Wt: 224.30 g/mol
InChI Key: FYTBGYWRETZZIQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(cyanomethyl)-3-methylpyrrolidine-1-carboxylate is an organic compound with the molecular formula C11H18N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(cyanomethyl)-3-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-methylpyrrolidine-1-carboxylate with cyanomethyl reagents under controlled conditions. One common method is the nucleophilic substitution reaction where a cyanomethyl group is introduced to the pyrrolidine ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of microreactor technology can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(cyanomethyl)-3-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the pyrrolidine ring.

    Reduction: Primary amines.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-(cyanomethyl)-3-methylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(cyanomethyl)-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyanomethyl group can participate in nucleophilic or electrophilic interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-methylpyrrolidine-1-carboxylate
  • Tert-butyl 3-(cyanomethyl)-3-ethylpyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-(cyanomethyl)-3-methylpyrrolidine-1-carboxylate is unique due to the presence of both a cyanomethyl group and a tert-butyl ester group. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

tert-butyl 3-(cyanomethyl)-3-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H20N2O2/c1-11(2,3)16-10(15)14-8-6-12(4,9-14)5-7-13/h5-6,8-9H2,1-4H3

InChI Key

FYTBGYWRETZZIQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1)C(=O)OC(C)(C)C)CC#N

Origin of Product

United States

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